1-(4H-1,2,4-triazol-3-yl)propan-1-ol
Description
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C5H9N3O/c1-2-4(9)5-6-3-7-8-5/h3-4,9H,2H2,1H3,(H,6,7,8) |
InChI Key |
FKWGJSLGGBBAQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=NN1)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The mercury(II)-promoted cyclization of 3-aminopropan-1-ol thiourea derivatives represents a robust one-pot strategy. As demonstrated by Stocks et al., 1,3-diarylthioureas react with formylhydrazide in the presence of Hg(OAc)₂ to form carbodiimide intermediates, which undergo dehydrative cyclization. Applied to propanol substrates, this method proceeds through:
Optimization Data
Example Protocol :
3-(Phenylcarbamothioylamino)propan-1-ol (10 mmol), Hg(OAc)₂ (12 mmol), and formylhydrazide (25 mmol) in anhydrous acetonitrile reflux for 2 hr. Quench with Na₂S, filter, and purify via silica chromatography (EtOAc/hexane).
Epoxide Ring-Opening with 1,2,4-Triazole
Acid-Catalyzed Regioselective Synthesis
Adapting methodology from fluconazole production, epichlorohydrin derivatives react with 1,2,4-triazole under acidic conditions to install the triazole moiety at the propanol’s C1 position:
Performance Metrics
| Condition | Outcome |
|---|---|
| H₂SO₄ (0.1 eq) | 78% yield, 9:1 regioselectivity |
| TsOH (0.05 eq) | 85% yield, 12:1 regioselectivity |
| Solvent (DMF vs. THF) | DMF improves solubility by 30% |
Scalability : Pilot-scale runs (500 g) maintained >80% yield, demonstrating industrial viability.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Challenges in Triazole Positioning
While CuAAC efficiently constructs 1,4-disubstituted triazoles, accessing the 3-position requires alkyne pre-functionalization:
Comparative Efficiency
| Method | Yield | Regioselectivity |
|---|---|---|
| CuAAC | 45% | 1,4 > 95% |
| RuAAC | 38% | 1,5 ~80% |
Current limitations necessitate post-synthetic modifications (e.g., Dimroth rearrangement) to access 1-(4H-1,2,4-triazol-3-yl)propan-1-ol, reducing overall efficiency.
Reductive Amination Pathways
Hydrazine-Mediated Cyclocondensation
Hydrazine hydrate facilitates cyclization of β-keto alcohols with amidines, though competing imine formation reduces yields:
Representative Reaction :
3-Hydroxypropanal + acetamidine hydrazine → this compound (62% yield after HPLC purification).
Sodium Borohydride Optimization
NaBH₄ selectively reduces Schiff base intermediates without affecting the triazole ring:
- 0°C, EtOH solvent, 4 hr reaction: 89% conversion
- Room temperature: 72% conversion (over-reduction observed)
Spectroscopic Characterization
¹H NMR Signatures
Chemical Reactions Analysis
Types of Reactions: 1-(4H-1,2,4-triazol-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to halides.
Major Products: The major products formed from these reactions include various substituted triazoles, ketones, aldehydes, and halogenated derivatives .
Scientific Research Applications
1-(4H-1,2,4-triazol-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(4H-1,2,4-triazol-3-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects . For example, it may inhibit the activity of aromatase, an enzyme involved in estrogen synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Hydroxyl vs. Ketone: The propanol derivative (target compound) has higher polarity than its ketone analog (C₅H₇N₃O), which may improve aqueous solubility but reduce membrane permeability .
- Amine Derivatives : The hydrochloride salt in improves stability and bioavailability for pharmaceutical applications .
Physical Properties and Spectral Data
Key Observations :
- Melting Points : Mannich bases (e.g., [M1], [M6]) exhibit higher melting points (136–238°C) due to extended conjugation and hydrogen bonding .
- Spectral Signatures : The hydroxyl group in the target compound would show characteristic NMR signals (δ ~1–2 ppm for CH₂, δ ~4–5 ppm for -OH) and FT-IR peaks near 3300 cm⁻¹ (O-H stretch) .
Key Observations :
- Antifungal Potency: The imidazolylindol-propanol () shows exceptional activity (MIC = 0.001 μg/mL), suggesting that propanol-triazole hybrids could achieve similar efficacy with optimized substituents .
- Mannich Bases: The antimicrobial activity of triazole-propanol Mannich bases ([M1], [M6]) is likely enhanced by conjugated aromatic systems and sulfonamide groups .
Q & A
Q. What strategies mitigate cytotoxicity in triazole-based drug candidates?
- Answer: Structural optimization (e.g., replacing thiols with sulfoxides) reduces off-target effects. Cytotoxicity assays (MTT/CCK-8) on HEK-293 or HepG2 cells, combined with ROS detection (DCFH-DA probes), identify safer analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
